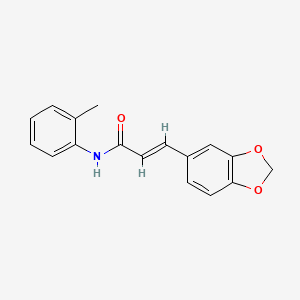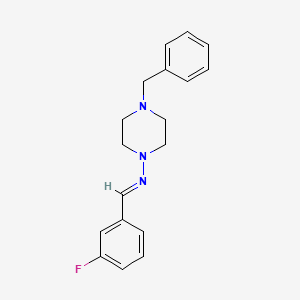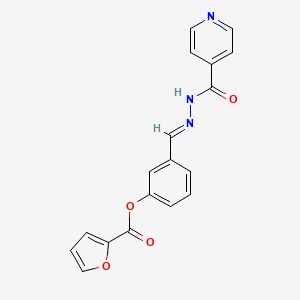![molecular formula C15H19ClN2O2S B5545741 1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)
1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperazine compounds involves several steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through these steps yields a total yield of 48.2% (Quan, 2006). Another method involves the reaction of 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, followed by reacting with l-bromo-3-chloropropane (Mai, 2005).
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been characterized using various analytical techniques. For instance, a study of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride utilized spectral data analysis and X-ray single crystal analysis, confirming the compound crystallizes in the monoclinic crystal system (Bhat et al., 2018).
Chemical Reactions and Properties
Piperazine compounds undergo various chemical reactions, including hydroxylation of the aromatic ring, degradation of the piperazine moiety, and subsequent modifications like glucuronidation or sulfation. For example, 1-(3-chlorophenyl)piperazine (mCPP) metabolites include hydroxy-mCPP isomers and N-(3-chlorophenyl)ethylenediamine (Staack & Maurer, 2003).
科学的研究の応用
Synthesis and Structural Analysis
- The synthesis of related piperazine compounds involves multiple steps, including alkylation, acidulation, and reduction processes. For example, 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, was synthesized from 2,6-dichloro-nitrobenzene with a total yield of 48.2%, highlighting the chemical processes influencing the yield and quality of such compounds (Quan, 2006).
- Structural characterization through IR and NMR confirms the chemical structures of synthesized compounds, providing a basis for further chemical and pharmacological studies.
Potential Anticancer and Antimicrobial Applications
- Novel derivatives of piperazine-containing compounds have been explored for their anticancer activities. For instance, 1,2,4-triazine derivatives bearing a piperazine amide moiety showed promising antiproliferative effects against breast cancer cells, comparing favorably with cisplatin, a known anticancer drug (Yurttaş et al., 2014).
- Synthesis of 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus demonstrated moderate antibacterial activity, suggesting potential applications in combating bacterial infections (Deshmukh et al., 2017).
Molecular Mechanisms and Drug Development
- Theoretical and experimental investigations into the structural, electronic, and molecular properties of piperazine derivatives have paved the way for understanding their interaction with biological targets. For example, the synthesis and characterization of 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride revealed its potential against prostate-specific membrane protein, indicating a promising avenue for drug development (Bhat et al., 2018).
Electroanalytical Detection and Pharmaceutical Analysis
- Development of electroanalytical methods for detecting piperazine derivatives, such as mCPP, using boron-doped diamond electrodes demonstrates the importance of accurate and reliable drug analysis. This approach is crucial for identifying substances of abuse and ensuring the quality of pharmaceutical products (Rocha et al., 2020).
特性
IUPAC Name |
1-(3-chlorophenyl)-4-(2-propylsulfanylacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S/c1-2-8-21-11-15(20)17-6-7-18(14(19)10-17)13-5-3-4-12(16)9-13/h3-5,9H,2,6-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHXOUXNJNBNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)N1CCN(C(=O)C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)
![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)


![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)

![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)
![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)
![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)

![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)
![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)
